molecular formula C15H11F3N6O2 B2577923 furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone CAS No. 1006355-17-4

furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone

Cat. No. B2577923
CAS RN: 1006355-17-4
M. Wt: 364.288
InChI Key: HHFCQZYNSVWNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone is a useful research compound. Its molecular formula is C15H11F3N6O2 and its molecular weight is 364.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nifuratel in Urinary Infections

Nifuratel, a furan derivative, has been evaluated for its activity in urinary infections, demonstrating inhibition against both Gram-negative and Gram-positive organisms, as well as therapeutic action against Candida and Trichomonas. This highlights the compound's potential in treating a variety of infections and its utility in medical research (Tynan, Macis, & Ward‐McQuaid, 1969).

Relative Abuse Liability of Indiplon and Triazolam

A study on Indiplon, a compound with a pyrazolo[1,5-a]pyrimidine structure similar to the requested compound, compared its abuse potential to triazolam. This research offers insights into the pharmacological profile of compounds within this chemical class and their impact on psychomotor, subjective, and cognitive effects (Carter et al., 2007).

Familial Deficiency of Dihydropyrimidine Dehydrogenase

Research on familial pyrimidinemia and severe 5-fluorouracil-induced toxicity elucidates the biochemical basis of drug toxicity and metabolism, emphasizing the role of enzyme activity in drug response. Such studies are crucial for understanding individual differences in drug toxicity and for developing safer therapeutic protocols (Diasio, Beavers, & Carpenter, 1988).

CYP1A2-catalyzed Conversion of Dietary Heterocyclic Amines

Investigation into the metabolism of dietary heterocyclic amines by CYP1A2, using inhibitors like furafylline, provides valuable information on the metabolic pathways of potentially carcinogenic compounds. Understanding these pathways is essential for assessing dietary risks and for the development of strategies to mitigate exposure to carcinogens (Boobis et al., 1994).

properties

IUPAC Name

furan-2-yl-[7-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O2/c1-23-6-8(5-20-23)11-10(12(25)9-3-2-4-26-9)13(15(16,17)18)22-14-19-7-21-24(11)14/h2-7,11H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFCQZYNSVWNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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